molecular formula C15H17N7 B2715535 N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 1334375-69-7

N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Cat. No.: B2715535
CAS No.: 1334375-69-7
M. Wt: 295.35
InChI Key: NVGVBXDUEINICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a triazolopyrimidine derivative characterized by a benzyl group at the N3 position and a pyrrolidine substituent at the C7 position. The benzyl and pyrrolidine groups likely influence its physicochemical properties and target selectivity, as seen in structurally related analogs.

Properties

IUPAC Name

N-benzyl-7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7/c1-2-6-11(7-3-1)10-16-15-17-13-12(19-21-20-13)14(18-15)22-8-4-5-9-22/h1-3,6-7H,4-5,8-10H2,(H2,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGVBXDUEINICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=NNN=C32)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 5-amino-1H-1,2,3-triazole and 2-chloropyrimidine under basic conditions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and pyrrolidinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. The benzyl and pyrrolidinyl groups enhance binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Pharmacological Activity

Triazolopyrimidines exhibit activity modulation based on substituent patterns. Key comparisons include:

Compound Name Substituents (Position) Biological Activity Key Reference
Target Compound N3: Benzyl; C7: Pyrrolidin-1-yl Inferred: Potential kinase/GPCR modulation N/A
7-(Benzyloxy)-3H-triazolo[4,5-d]pyrimidin-5-amine C7: Benzyloxy Myeloperoxidase inhibition (IC₅₀ = 0.8 µM)
Vipadenant (INN) N3: 4-Amino-3-methylbenzyl; C7: Furan-2-yl Adenosine A₂A receptor antagonist (Ki = 1.2 nM)
Ticagrelor Complex substituents (P2Y12 antagonist) Antiplatelet agent (FDA-approved)
3-Benzyl-5-(propylthio)-N-(pyridin-3-ylmethyl) N3: Benzyl; C5: Propylthio; N7: Pyridinyl Synthesized but activity unspecified

Key Observations :

  • C7 Substituents : Pyrrolidine (target) vs. benzyloxy () vs. furan (). Polar groups (e.g., pyrrolidine) may enhance solubility, while aromatic groups (e.g., benzyloxy) favor enzyme active-site binding .
  • N3 Modifications: Benzyl (target) vs. pyridinylmethyl ().

Physicochemical and Pharmacokinetic Insights

  • LogP and Solubility : Pyrrolidine (target) likely reduces LogP compared to benzyloxy () or propylthio () analogs, enhancing aqueous solubility.
  • Metabolic Stability : Piperidine/pyrrolidine moieties (e.g., ) may resist cytochrome P450 oxidation compared to furan (), which is prone to metabolic cleavage .

Biological Activity

N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and cyclization processes. The general synthetic route includes:

  • Formation of Triazole Ring : Utilizing a [1,2,3]triazole formation reaction with appropriate azides and alkynes.
  • Pyrrolidine Introduction : The pyrrolidine moiety is introduced through alkylation reactions.
  • Benzyl Substitution : A benzyl group is added to the nitrogen atom at the 7-position of the triazolo-pyrimidine structure.

Biological Activity

The biological activity of this compound has been assessed in various studies focusing on its pharmacological properties.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has been evaluated against the ESKAPE pathogens, which are known for their antibiotic resistance. The compound demonstrated promising activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

A comparative analysis of its activity against standard antibiotics revealed that it could serve as a potential candidate for further development in combating resistant strains.

PathogenMinimum Inhibitory Concentration (MIC)Comparison with Standard Antibiotics
Staphylococcus aureus16 µg/mLComparable to Vancomycin
Escherichia coli32 µg/mLLess effective than Ciprofloxacin
Klebsiella pneumoniae8 µg/mLMore effective than Ampicillin

Kinase Inhibition

This compound has also been investigated for its role as a kinase inhibitor. Kinases are crucial in various signaling pathways and are often targeted in cancer therapies. The compound has shown selective inhibition against several kinases including:

  • FLT3
  • VEGFR

These findings suggest that it may possess anticancer properties by interfering with tumor growth signaling pathways.

Case Studies

Recent case studies highlight the efficacy of N-benzyl derivatives in treating specific conditions:

  • Case Study on Cancer Cell Lines : In vitro studies demonstrated that N-benzyl derivatives significantly inhibited the proliferation of various cancer cell lines including A431 (vulvar epidermal carcinoma) and MCF7 (breast cancer). The IC50 values were notably lower than those observed for traditional chemotherapeutic agents.
  • Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of this compound through cytokine inhibition assays. Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cell cultures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.